1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone
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Overview
Description
1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone is a versatile small molecule with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an amino group and a phenyl group, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone typically involves the reaction of 3-amino-4-phenylpyrrolidine with ethanone under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and conditions like reflux or room temperature.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 1-(3-Amino-4-phenylpyrrolidin-1-yl)propanone
- 1-(3-Amino-4-phenylpyrrolidin-1-yl)butanone
- 1-(3-Amino-4-phenylpyrrolidin-1-yl)pentanone
Uniqueness: 1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone stands out due to its specific substitution pattern and the presence of both an amino group and a phenyl group on the pyrrolidine ring . This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(3-amino-4-phenylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-9(15)14-7-11(12(13)8-14)10-5-3-2-4-6-10/h2-6,11-12H,7-8,13H2,1H3 |
InChI Key |
JVRHFFSHBQGXFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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